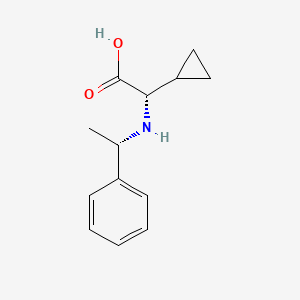

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid is an organic compound belonging to the carboxylic acid group . It’s the main constituent of vinegar and has been known since ancient times . It’s used locally, occasionally internally, as a counterirritant and also as a reagent .

Synthesis Analysis

The synthesis of amino acids often involves reactions you studied earlier in the course . The amidomalonate synthesis is a simple variation of the malonic ester synthesis .Molecular Structure Analysis

The structure of acetic acid is given by CH₃COOH . In the solid-state of acetic acid, there is a chain of molecules with individual molecules connected through hydrogen bonds .Chemical Reactions Analysis

Acetic acid is used to make metal acetates, which are used in some printing processes; vinyl acetate, which is used to make plastics; cellulose acetate, which is used to make photographic films and textiles .Physical And Chemical Properties Analysis

Acetic acid has a pungent vinegar odour and sour taste . It is a colourless liquid . It can mix with water, alcohol, ether in all proportions .Applications De Recherche Scientifique

Anticarcinogenicity and Toxicity of Organotin(IV) Complexes

Organotin(IV) complexes have been reviewed for their anticarcinogenicity and toxicity. The study highlights the importance of the structural configuration of the tin atom and its ligands, which could relate to the structural interest in (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid for its potential in forming complexes with significant biological properties. The cytotoxic activity of these complexes is determined by the stability of ligand-Sn bonds and the lipophilicity conferred by the organotin moiety, suggesting a pathway for exploring the anticarcinogenic potential of related compounds (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Bacterial Catabolism of Indole-3-acetic Acid

Research into the bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to amino acids and acetic acid derivatives, provides insight into microbial interactions with organic compounds. The study of IAA degradation pathways offers a foundation for understanding how similar compounds, such as (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid, might be biodegraded or utilized by microorganisms, impacting environmental and biotechnological applications (Laird, Flores, & Leveau, 2020).

ACE2: SARS-CoV-2 Receptor and RAS Regulator

The multifunctional enzyme ACE2, which facilitates amino acid transport and acts as a receptor for SARS-CoV-2, underscores the importance of amino acid-related compounds in viral pathogenesis and cardiovascular health. This highlights potential research directions for compounds like (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid in studying virus-host interactions and regulatory mechanisms in the renin-angiotensin system (Gheblawi et al., 2020).

N-acetylcysteine in Psychiatry

The exploration of N-acetylcysteine (NAC) in treating psychiatric disorders due to its modulation of glutamatergic, neurotropic, and inflammatory pathways presents a model for investigating the therapeutic potential of structurally complex amino acids and acetic acid derivatives in neurobiology and psychiatry (Dean, Giorlando, & Berk, 2011).

Organic Acids and Phytoextraction of Heavy Metals

The use of organic acids, such as citric acid and acetic acid, in enhancing phytoextraction of heavy metals suggests a potential application for (S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid in environmental remediation. The water solubility and pH-lowering capability of such acids can increase metal mobilization, offering insights into the use of complex organic acids in bioremediation efforts (Tauqeer & Sagir, 2017).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-cyclopropyl-2-[[(1S)-1-phenylethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(10-5-3-2-4-6-10)14-12(13(15)16)11-7-8-11/h2-6,9,11-12,14H,7-8H2,1H3,(H,15,16)/t9-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDGZZWHZMCCQO-CABZTGNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)N[C@@H](C2CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456934 |

Source

|

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Cyclopropyl-2-(((S)-1-phenylethyl)amino)acetic acid | |

CAS RN |

281191-43-3 |

Source

|

| Record name | (2S)-Cyclopropyl{[(1S)-1-phenylethyl]amino}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B1313615.png)

![6'-Chloro-[2,3']bipyridinyl](/img/structure/B1313617.png)